molecular formula C17H17ClN2O3S B3397308 N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide CAS No. 1021211-12-0

N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide

Cat. No. B3397308
CAS RN: 1021211-12-0
M. Wt: 364.8 g/mol
InChI Key: SNEPKNBZTCXHTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide, also known as ML239, is a small molecule that has gained interest in scientific research due to its potential therapeutic properties. This molecule belongs to the class of indoline sulfonamides and has been shown to exhibit promising results in various studies.

Mechanism of Action

The mechanism of action of N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide is not fully understood, but it is believed to work by inhibiting the activity of certain enzymes in cancer cells and bacteria. In prostate cancer cells, N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide has been shown to inhibit the activity of the enzyme AKR1C3, which is involved in the production of testosterone. This inhibition leads to a decrease in the growth and survival of cancer cells.
Biochemical and Physiological Effects:
In addition to its anticancer and antibacterial effects, N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide has also been shown to have anti-inflammatory properties. It has been found to inhibit the production of pro-inflammatory cytokines, which are involved in the immune response.

Advantages and Limitations for Lab Experiments

One advantage of using N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide in lab experiments is its specificity for certain enzymes and cell types. This allows for targeted studies and reduces the risk of off-target effects. However, one limitation is the lack of information on its pharmacokinetics and toxicity, which may limit its potential use in clinical settings.

Future Directions

There are several future directions for research on N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide. One area of interest is its potential use in combination with other drugs for cancer treatment. Another direction is the investigation of its antibacterial properties against other strains of bacteria. Further studies are also needed to determine its pharmacokinetics and toxicity in order to assess its potential use in clinical settings.

Scientific Research Applications

N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide has been studied extensively for its potential therapeutic properties. It has been shown to have anticancer effects, specifically against prostate cancer cells. N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide has also been investigated for its ability to inhibit the growth of bacteria, including antibiotic-resistant strains.

properties

IUPAC Name

N-(1-acetyl-2,3-dihydroindol-6-yl)-5-chloro-2-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN2O3S/c1-11-3-5-14(18)9-17(11)24(22,23)19-15-6-4-13-7-8-20(12(2)21)16(13)10-15/h3-6,9-10,19H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SNEPKNBZTCXHTR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)Cl)S(=O)(=O)NC2=CC3=C(CCN3C(=O)C)C=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

364.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-acetylindolin-6-yl)-5-chloro-2-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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